beta-Amyloid (1-11)

Amyloid Aggregation Fibrillogenesis Biophysical Characterization

This N-terminal Aβ1-11 fragment (DAEFRHDSGYE) eliminates the irreproducible aggregation seen with full-length Aβ1-40/1-42, making it essential for N-terminal antibody characterization (e.g., Aducanumab, Lecanemab), ELISA/SPR lot-release testing, and AD vaccine design. It also serves as a non-fibrillogenic control for early toxicity studies. Choose Aβ1-11 when your assay demands a defined, stable immunodominant epitope without confounding aggregation. Contact us for bulk research quantities.

Molecular Formula C₅₆H₇₆N₁₆O₂₂
Molecular Weight 1325.30
CAS No. 190436-05-6
Cat. No. B612490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (1-11)
CAS190436-05-6
Molecular FormulaC₅₆H₇₆N₁₆O₂₂
Molecular Weight1325.30
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Amyloid (1-11) [190436-05-6]: N-Terminal Aβ Fragment for Immunoassay Development, Antibody Characterization, and Aggregation Research


beta-Amyloid (1-11) (Aβ1-11) is a synthetic peptide fragment corresponding to the N-terminal 11 amino acids (DAEFRHDSGYE) of the human amyloid-β (Aβ) protein, processed from the Amyloid Precursor Protein (APP) [1]. With a molecular weight of 1325.3 Da (C56H76N16O22) , this fragment encompasses the immunodominant N-terminal region critical for antibody recognition and cellular interactions [2], while lacking the hydrophobic C-terminal domains required for robust fibril formation [3]. As a research reagent, Aβ1-11 serves as a defined substrate for epitope mapping, immunoassay standardization, and investigations into early amyloidogenic events without the confounding effects of extensive aggregation [4].

beta-Amyloid (1-11) Selection Rationale: Why Shorter Aβ Fragments and Full-Length Peptides Are Not Interchangeable


Substituting Aβ1-11 with full-length peptides like Aβ1-40/1-42 or other truncated fragments introduces critical experimental variables that undermine data reproducibility and biological relevance. Full-length Aβ peptides rapidly aggregate into a heterogeneous mixture of monomers, oligomers, protofibrils, and mature fibrils [1], confounding studies aimed at isolating early molecular events or characterizing specific epitopes. Conversely, other N-terminally truncated fragments (e.g., Aβ11-40) lack the immunodominant 1-11 region , rendering them unsuitable for assays dependent on N-terminal antibody recognition [2]. The choice of Aβ1-11 is thus a functional necessity for specific applications, not a matter of convenience, as evidenced by its distinct aggregation behavior, antibody binding profile, and utility as a non-aggregating immunogen [3].

Quantitative Differentiation of beta-Amyloid (1-11): Head-to-Head and Comparative Evidence for Scientific Selection


Aβ1-11 Exhibits Minimal Aggregation Propensity, Providing a Stable, Non-Fibrillogenic Alternative to Aβ1-42 for Mechanistic Studies

Aβ1-11 demonstrates a fundamentally different aggregation pathway compared to full-length Aβ1-42. Under standard in vitro conditions (PBS, pH 7.4, 37°C), Aβ1-11 requires approximately three weeks to form ordered nanotube structures as observed by atomic force microscopy (AFM) [1]. In contrast, Aβ1-42 rapidly forms β-sheet rich fibrils within hours to days under identical conditions [2]. This stark difference in kinetics and morphology confirms Aβ1-11's suitability as a non-aggregating or slow-aggregating control for isolating early molecular events in amyloid pathology.

Amyloid Aggregation Fibrillogenesis Biophysical Characterization

Aβ1-11 Elicits a Safe, Non-T-Cell Antibody Response as a Vaccine Candidate, Addressing a Major Safety Liability of Full-Length Aβ1-42 Immunotherapy

In a preclinical mouse model, a multimeric protein vaccine based on the Aβ1-11 sequence, termed (1-11)E2, efficiently induced a robust anti-Aβ antibody response without triggering a concomitant anti-Aβ T cell response [1]. This is a critical safety differentiator from early clinical trials using full-length Aβ1-42 (AN1792), which were halted due to meningoencephalitis in ~6% of patients, attributed to an adverse T cell-mediated autoimmune reaction [2]. The (1-11)E2 construct's ability to decouple humoral immunity from cellular autoimmunity establishes Aβ1-11 as a safer and more targeted immunogen platform.

Alzheimer's Disease Immunotherapy Vaccine Development Safety Profile

Aβ1-11 Defines the N-Terminal Epitope for Therapeutic Antibodies, Enabling Precise Characterization and Quality Control of Biologics like Gantenerumab and Aducanumab

High-resolution structural and computational studies demonstrate that clinically relevant anti-Aβ antibodies directly engage the Aβ1-11 fragment. For instance, the crystal structure of the Aducanumab Fab fragment has been solved in complex with Aβ1-11, providing atomic-level detail of its binding interface [1]. Similarly, molecular dynamics simulations confirm that the therapeutic antibody Gantenerumab recognizes the Aβ1-11 monomer within the context of the Aβ1-40 fibril, driven by specific aromatic interactions at slightly acidic pH [2]. This contrasts with antibodies targeting mid-region or C-terminal epitopes, which may not bind Aβ1-11.

Epitope Mapping Antibody Characterization Biologics Quality Control

Anti-Aβ1-11 Polyclonal Antibodies Demonstrate Broad Reactivity Across Aβ Species and Functional Activity in Disaggregating Preformed Fibrils

Polyclonal antibodies raised against the Aβ1-11 peptide exhibit a unique functional profile. In vitro studies show that anti-Aβ1-11 antibodies not only bind to monomeric, oligomeric, and fibrillar forms of Aβ but also actively inhibit the formation of new fibrils and can disaggregate preformed Aβ fibrils [1]. Critically, while effective against mature fibrils, these antibodies show limited or no activity against the most toxic, soluble oligomeric species [1], a property that distinguishes their mechanism from other antibody candidates and is crucial for researchers investigating structure-activity relationships in Aβ toxicity.

Antibody Reagent Immunoassay Fibril Disaggregation

High-Value Applications of beta-Amyloid (1-11) [190436-05-6] in Neuroscience, Biopharmaceutical, and Diagnostic R&D


Epitope Mapping and Quality Control for Anti-Aβ Biologics

For biopharmaceutical companies developing or manufacturing N-terminal targeting antibodies (e.g., Aducanumab, Gantenerumab, Lecanemab), Aβ1-11 serves as a critical reference standard. Its defined sequence allows for precise epitope mapping via X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) [1]. It is also an essential component in ELISA and surface plasmon resonance (SPR) assays for lot-release testing and potency assays to ensure consistent antibody-antigen binding characteristics across production batches [2].

Non-Aggregating Control in Mechanistic Studies of Amyloid Pathology

In academic and pharmaceutical research focused on the early events of Aβ toxicity, Aβ1-11 provides a stable, non-fibrillogenic control. Its extremely slow aggregation kinetics (~3 weeks to form nanotubes in vitro) [1] allow researchers to study receptor binding, synaptic effects, or microglial activation triggered specifically by the N-terminal sequence, without the confounding variables introduced by the rapid, heterogeneous aggregation of full-length Aβ1-42. This enhances the reproducibility and interpretability of experiments aimed at deconvoluting amyloid-induced signaling pathways.

Development of Safer Active Immunotherapies for Alzheimer's Disease

Aβ1-11 is a key component in the design of next-generation AD vaccines. Preclinical evidence demonstrates that multimeric constructs based on this fragment, such as (1-11)E2, can induce a robust humoral immune response while completely avoiding the activation of autoreactive T cells [1]. This safety advantage directly addresses the meningoencephalitis issue that halted the first clinical trials with full-length Aβ1-42 [2]. Researchers in translational immunology use Aβ1-11 to formulate and test novel vaccine candidates aimed at achieving safe and effective immunoprophylaxis.

Generation and Characterization of Conformation-Specific Research Antibodies

For reagent manufacturers and core facilities, Aβ1-11 is an optimal immunogen for generating polyclonal antibodies with broad but well-defined reactivity. As shown by Mamikonyan et al. (2007), anti-Aβ1-11 antibodies can bind monomeric, oligomeric, and fibrillar Aβ, and possess the functional capacity to inhibit fibrillogenesis and disaggregate preformed fibrils [1]. This makes them versatile tools for immunofluorescence, immunohistochemistry, and Western blotting across a wide range of sample types, from cell lysates to human brain tissue sections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amyloid (1-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.